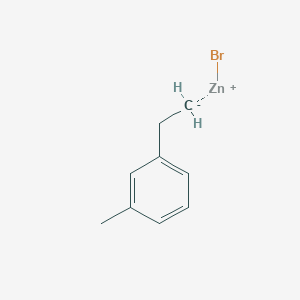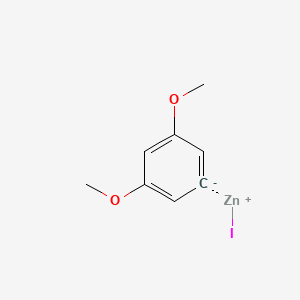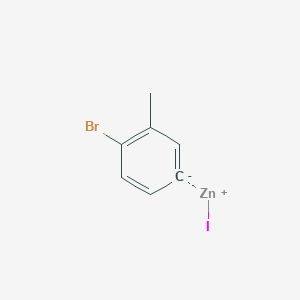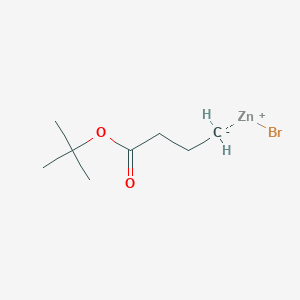
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran (TBBZ-THF) is an organozinc reagent used in organic synthesis and in the study of biological systems. It is a colorless liquid that is soluble in organic solvents, such as THF, and is readily available commercially. TBBZ-THF has been used in a variety of applications, ranging from the synthesis of organic compounds to the study of biological systems.
Wirkmechanismus
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran is an organozinc reagent that is used in a variety of scientific research applications. The mechanism of action of 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran is not well understood, but it is thought to be related to its ability to act as a Lewis acid. 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran is believed to interact with the electron-rich environment of proteins and other biological molecules, resulting in the formation of a zinc-protein complex. This complex is thought to facilitate the formation of covalent bonds between the zinc and the biological molecule, resulting in the desired effect.
Biochemical and Physiological Effects
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has been used in a variety of scientific research applications, and its effects on biological systems are not well understood. However, it is known that 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran can interact with proteins and other biological molecules, resulting in the formation of a zinc-protein complex. This complex is thought to facilitate the formation of covalent bonds between the zinc and the biological molecule, resulting in the desired effect.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has several advantages for use in laboratory experiments. It is a colorless liquid that is soluble in organic solvents, such as THF, and is readily available commercially. It is also a relatively inexpensive reagent and is easy to use. However, 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has some limitations. It is a relatively unstable reagent, and it can react with air and moisture. It is also toxic and should be handled with care.
Zukünftige Richtungen
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has a wide range of potential applications in scientific research, and there are several possible future directions for its use. These include the study of protein-protein interactions, the development of new synthetic methods, and the study of the mechanism of action of drugs. Additionally, 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran could be used to study the structure and function of proteins, to develop new catalysts for organic synthesis, and to study the structure and reactivity of organic compounds.
Synthesemethoden
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran can be synthesized from 4-tert-butoxy-4-oxobutyl bromide and zinc powder in tetrahydrofuran. The reaction is initiated by the addition of zinc powder to the bromide solution, which results in the formation of a white precipitate. The precipitate is then heated to reflux, resulting in the formation of the desired organozinc reagent.
Wissenschaftliche Forschungsanwendungen
4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a tool in the study of biological systems. In the area of organic synthesis, 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has been used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of polymers. In the area of biological systems, 4-tert-Butoxy-4-oxobutylzinc bromide, 0.5M in tetrahydrofuran has been used to study the structure and function of proteins and to study the mechanism of action of drugs.
Eigenschaften
IUPAC Name |
bromozinc(1+);tert-butyl butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-5-6-7(9)10-8(2,3)4;;/h1,5-6H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUSWUAZCBCSH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butoxy-4-oxobutylzinc bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

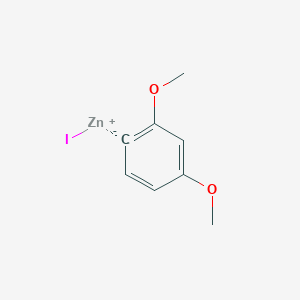

![2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333747.png)
![3-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333750.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333753.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333760.png)
![2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333780.png)


![3-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333793.png)
